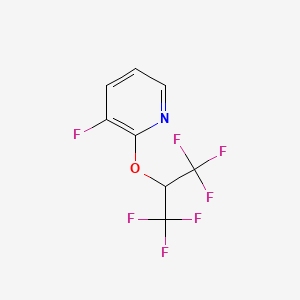

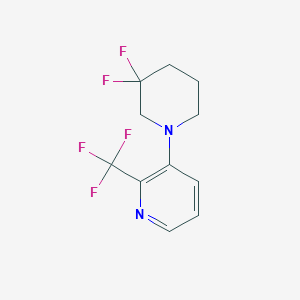

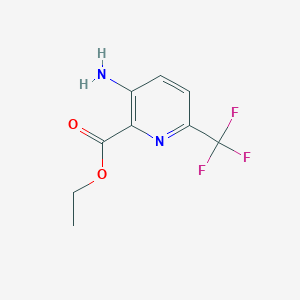

Ethyl 3-amino-6-(trifluoromethyl)picolinate

Übersicht

Beschreibung

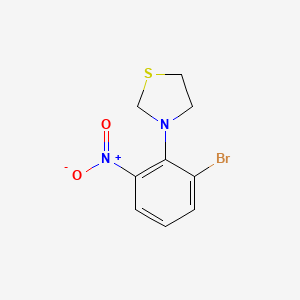

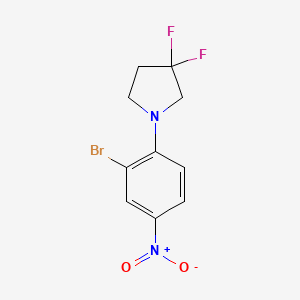

Ethyl 3-amino-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a picolinate core with an ethyl group, an amino group, and a trifluoromethyl group attached .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthetic Approach to Camptothecin Analogues : Ethyl 3-amino-6-(trifluoromethyl)picolinate can be utilized in the synthesis of camptothecin analogues. The process involves the esterification of picolinic acid 1-oxide, leading to a series of chemical transformations resulting in camptothecin analogues (Kametani, 1970).

Gas-Phase Decomposition Studies : This compound has been studied in the context of gas-phase decomposition of α-amino acid ethyl esters. Theoretical studies reveal insights into the reaction mechanisms and kinetic parameters of its decomposition (Notario et al., 2003).

Intermediate in Synthesis of Pyrazine Derivatives : It can act as an intermediate in the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This synthesis pathway involves the treatment of specific intermediates with bromine or other oxidants (Zaragoza & Gantenbein, 2017).

Biological and Medicinal Applications

Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for antibacterial activity. These derivatives show promising antibacterial properties against various bacterial strains (Lingaiah et al., 2012).

Study on Bacillus cereus T : Ethyl picolinate has been studied for its effects on the germination, outgrowth, and sporulation of Bacillus cereus T. It specifically inhibits outgrowth and sporulation, with potential implications for controlling microbial growth (Pandey & Gollakota, 1977).

Material Science and Analytical Chemistry

Enhancement of MALDI Signal : The compound has been used in the process of picolinamidination of amino groups in peptides, which significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal in mass spectrometry. This application is crucial in improving protein identification (Kim et al., 2008).

Synthesis of Trifluoromethyl-Substituted Derivatives : A study demonstrated the synthesis of trifluoromethyl-substituted ethyl picolinate derivatives using a cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition. This synthesis is essential for constructing pyridine derivatives with high regioselectivity (Ishikawa et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-5(13)3-4-6(14-7)9(10,11)12/h3-4H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJNYGKUNYTZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.